molecular formula C21H16F3N7O B2765600 (3,4-difluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920367-46-0

(3,4-difluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2765600
CAS No.: 920367-46-0
M. Wt: 439.402
InChI Key: JRWNKFJFWWZSER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-difluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H16F3N7O and its molecular weight is 439.402. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (3,4-difluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a synthetic organic molecule that belongs to the triazolopyrimidine class. It exhibits significant biological activities that have garnered attention in medicinal chemistry. This article explores its biological activity, including mechanisms of action, potency against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H16F3N7OC_{21}H_{16}F_{3}N_{7}O with a molecular weight of 439.4 g/mol. The structure features a difluorophenyl group, a piperazine moiety, and a triazolopyrimidine framework, which are known for their pharmacological significance.

PropertyValue
Molecular FormulaC21H16F3N7O
Molecular Weight439.4 g/mol
CAS Number920367-46-0

Triazolopyrimidines have been shown to exhibit a range of biological activities primarily through their interaction with specific molecular targets. The mechanism of action for this compound may involve:

  • Proteasome Inhibition : Similar compounds have demonstrated the ability to inhibit proteasome activity in trypanosomes, leading to the accumulation of ubiquitinated proteins and subsequent cell death .
  • EGFR Inhibition : Some triazolopyrimidine derivatives have been reported to inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in cancer cell proliferation .

Antiparasitic Activity

Research indicates that triazolopyrimidines can be effective against various parasites such as Trypanosoma brucei and Trypanosoma cruzi. For instance:

  • Potency Against T. cruzi : A related compound exhibited an EC50 value of 36 nM against T. cruzi, suggesting potential effectiveness for the treatment of Chagas disease .
  • Structure-Activity Relationship : The introduction of fluorine atoms at specific positions on the phenyl ring has been shown to enhance potency significantly compared to non-fluorinated analogs .

Anticancer Activity

The compound's structural features suggest potential anticancer properties:

  • Cytotoxicity : Similar triazolopyrimidine derivatives have been evaluated for their cytotoxic effects on various cancer cell lines, showing varying degrees of antiproliferative activity . For example, some derivatives inhibited EGFR activation and downstream signaling pathways involved in tumor growth.

Case Studies

  • In vitro Studies : Compounds structurally related to this compound were tested against cervical and breast cancer cell lines with promising results in inhibiting cell proliferation .
  • Animal Models : In vivo studies using murine models have demonstrated that certain triazolopyrimidine derivatives can achieve high plasma concentrations and exhibit significant antitrypanosomal activity when administered at appropriate dosages .

Properties

IUPAC Name

(3,4-difluorophenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N7O/c22-14-2-1-3-15(11-14)31-20-18(27-28-31)19(25-12-26-20)29-6-8-30(9-7-29)21(32)13-4-5-16(23)17(24)10-13/h1-5,10-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWNKFJFWWZSER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C5=CC(=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.